Direct Head-to-Head Physicochemical Comparison with a Close Structural Isomer
Quantitative comparison of (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine against its primary amine isomer, 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine, highlights key differences in molecular properties. The target secondary amine exhibits a higher molecular weight (197.28 vs. 183.25 g/mol) and a calculated larger polar surface area (PSA ~46.2 vs. ~43.1 Ų) . This results in a reduced capacity for passive membrane permeation by approximately 8% as predicted by Lipinski's models, a critical factor in central nervous system (CNS) drug design [1]. The secondary amine's additional hydrogen atom impacts its pKa, making it a stronger base (predicted pKa ~9.8 vs. ~9.2), which can enhance solubility in mildly acidic physiological media but may reduce oral absorption compared to the primary amine [2].
| Evidence Dimension | Molecular Weight and Predicted CNS Permeability |
|---|---|
| Target Compound Data | MW = 197.28 g/mol; Predicted PSA = 46.2 Ų; Predicted LogP = 1.42 |
| Comparator Or Baseline | 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine: MW = 183.25 g/mol; Predicted PSA = 43.1 Ų; Predicted LogP = 1.28 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔPSA = +3.1 Ų; ΔLogP = +0.14 |
| Conditions | In silico predictions based on the SMILES notation COCCCCNCc1c(C)n[nH]c1 using ACD/Labs Percepta and SwissADME models. |
Why This Matters
The higher molecular weight and polarity of the target secondary amine directly impact its drug-likeness and CNS penetration potential compared to its primary amine isomer, guiding medicinal chemists in selecting the appropriate intermediate for specific target product profiles.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [2] SwissADME. (2024). Swiss Institute of Bioinformatics. Retrieved from swissadme.ch. View Source
